molecular formula C22H24N2O3S B2389335 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide CAS No. 1111014-34-6

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide

Cat. No.: B2389335
CAS No.: 1111014-34-6
M. Wt: 396.51
InChI Key: WYBDSHXTAVQZNA-UHFFFAOYSA-N
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Description

4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide is a useful research compound. Its molecular formula is C22H24N2O3S and its molecular weight is 396.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Quinazoline Derivatives : Research on quinazoline derivatives, which are structurally related to 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide, has shown the synthesis of compounds with various substituents, indicating a broad scope for chemical modification and potential applications in drug development (Marsham et al., 1989).

  • Characterization of Derivatives : Studies on 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, which bear resemblance to the quinoline structure of the compound, have explored their synthesis and provided insights into their molecular structure through X-ray structural analysis (Gromachevskaya et al., 2017).

Antineoplastic Activity

  • Antitumor Activity of Isoquinoline Derivatives : Research on isoquinoline-1-carboxaldehyde thiosemicarbazones, which are structurally related to quinoline derivatives, has shown significant antineoplastic activity in mice, suggesting potential therapeutic applications for similar compounds (Liu et al., 1995).

  • Cytotoxic Activity of Naphthoquinone Derivatives : Studies on 1,4-naphthoquinone derivatives containing phenylaminosulfanyl moieties have displayed potent cytotoxic activity against human cancer cell lines, indicating the potential of similar quinoline derivatives in cancer therapy (Ravichandiran et al., 2019).

Chemical Reactions and Catalysis

  • Pd(II)-Catalyzed Sulfonylation : Research has demonstrated the efficient Pd(II)-catalyzed sulfonylation of unactivated C(sp(3))-H bonds with sodium arylsulfinates, relevant to the sulfonyl group in the compound of interest (Rao et al., 2015).

  • Visible Light-Promoted Synthesis : A study on the visible-light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones showcases innovative methods in synthesizing complex quinoline derivatives (Liu et al., 2016).

Polymer Science Applications

  • Polyamide Synthesis Involving Sulfone : Research on the synthesis of aromatic polyamides based on ether-sulfone-dicarboxylic acids highlights the relevance of sulfone derivatives in polymer science, which may extend to quinoline-sulfone compounds (Hsiao & Huang, 1997).

Properties

IUPAC Name

4-(3,5-dimethylphenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-5-24(6-2)22(25)19-14-23-20-10-8-7-9-18(20)21(19)28(26,27)17-12-15(3)11-16(4)13-17/h7-14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBDSHXTAVQZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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